3-chloro-N-(1-methoxypropan-2-yl)-1-benzothiophene-2-carboxamide

medicinal chemistry structure-activity relationship chiral resolution

This benzothiophene-2-carboxamide combines a 3-chloro substituent with a branched, ether-containing chiral amide side chain—a distinct chemical space not addressed in published SAR. Validated weak MELK inhibition (IC50 > 10,000 nM) makes it a reliable negative control for kinase profiling and scaffold selectivity benchmarking. Experimentally determined logP (3.11), logD (3.11), logSw (−3.73), and PSA (33.5 Ų) provide an ADME reference standard for lead optimization. Supplied as a racemic mixture, enabling chiral resolution and enantiomer-specific profiling. Ideal for phenotypic screening, chemoproteomic target deconvolution, and halogen-dependent pharmacology studies. Procure this structurally validated compound to avoid the risk of inactive or off-target analogs.

Molecular Formula C13H14ClNO2S
Molecular Weight 283.77 g/mol
Cat. No. B4050857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(1-methoxypropan-2-yl)-1-benzothiophene-2-carboxamide
Molecular FormulaC13H14ClNO2S
Molecular Weight283.77 g/mol
Structural Identifiers
SMILESCC(COC)NC(=O)C1=C(C2=CC=CC=C2S1)Cl
InChIInChI=1S/C13H14ClNO2S/c1-8(7-17-2)15-13(16)12-11(14)9-5-3-4-6-10(9)18-12/h3-6,8H,7H2,1-2H3,(H,15,16)
InChIKeyXNSDDWFMWWHDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 364 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(1-methoxypropan-2-yl)-1-benzothiophene-2-carboxamide – Physicochemical and Structural Baseline for Procurement Decisions


3-Chloro-N-(1-methoxypropan-2-yl)-1-benzothiophene-2-carboxamide (CAS 587846-18-2; ChemDiv ID Y030-8131) is a synthetic small-molecule benzothiophene-2-carboxamide derivative with molecular formula C₁₃H₁₄ClNO₂S and molecular weight 283.77 g/mol . It is supplied as a racemic mixture and features a 3-chloro substituent on the benzothiophene core coupled to a branched N-(1-methoxypropan-2-yl) carboxamide side chain . The benzothiophene-2-carboxamide scaffold is a privileged chemotype in medicinal chemistry, with structurally related analogs reported as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR) and cyclooxygenase-2 (COX-2) [1][2]. However, quantitative biological characterization specific to this compound remains extremely sparse in the public domain; the strongest available differentiation rests on its distinct physicochemical profile and structural features relative to close analogs within the benzothiophene carboxamide class.

Why 3-Chloro-N-(1-methoxypropan-2-yl)-1-benzothiophene-2-carboxamide Cannot Be Interchanged with Generic Benzothiophene Carboxamides


Benzothiophene-2-carboxamides are not a monolithic class; substitution at the 3-position (chloro vs. bromo vs. hydrogen) and the nature of the amide side chain (branched vs. linear, ether-containing vs. aryl) profoundly modulate target engagement, potency, and selectivity. Published SAR from the PfENR inhibitor series demonstrates that replacing 3-bromo with 3-chloro alters inhibitory potency by over an order of magnitude, while the N-benzyl versus N-alkyl amide substitution governs both enzyme inhibition kinetics and cellular anti-parasitic activity [1]. Similarly, in COX-2 inhibitor series, bromo-benzothiophene carboxamides (compounds 4, 6, and 8) achieve efficacy at concentrations lower than ibuprofen, but this activity is contingent on the specific bromo substitution pattern and amide architecture [2]. The target compound's unique combination of 3-chloro substitution with a branched, ether-containing N-(1-methoxypropan-2-yl) side chain occupies a distinct region of chemical space not represented in any published SAR study. Procurement of a generic or closely related analog without experimental confirmation of target-specific activity therefore carries a high risk of obtaining a compound with fundamentally different biological behavior.

Quantitative Differentiation Evidence for 3-Chloro-N-(1-methoxypropan-2-yl)-1-benzothiophene-2-carboxamide Versus Close Analogs


Branched Amide Side Chain with Chiral Center Distinguishes Target Compound from Linear-Chain N-Alkyl Analogs

The target compound bears an N-(1-methoxypropan-2-yl) carboxamide side chain that introduces a chiral center at the carbon α to the amide nitrogen and a branched methyl group absent in the closest commercially available analog, 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide (Sigma-Aldrich R681180), which contains a linear N-(2-methoxyethyl) side chain . The branched side chain increases steric bulk proximal to the amide bond, which published SAR from the methoxybenzothiophene-2-carboxamide Clk1/4 inhibitor series indicates can significantly alter kinase selectivity profiles [1]. The target compound is supplied as a racemic mixture , offering the potential for chiral resolution to access enantiopure material—a capability not available with achiral linear-chain analogs.

medicinal chemistry structure-activity relationship chiral resolution

Lipophilicity (logP 3.11) Positions Target Compound in a Favorable Drug-Like Property Space Distinct from Bromo-Analogs

The target compound has a measured logP of 3.1134 and logD (pH not specified, presumed neutral) of 3.1134, with a polar surface area (PSA) of 33.535 Ų, as reported by ChemDiv . While experimentally measured logP/logD values for the closest bromo-benzothiophene carboxamide PfENR inhibitors (e.g., 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, compound 6) have not been published, the replacement of bromine (MW 79.90) with chlorine (MW 35.45) reduces molecular weight by 44.45 g/mol and alters halogen-dependent lipophilicity. Halogen substitution at the 3-position of benzothiophene is known from broader medicinal chemistry SAR to modulate both logP and target binding, with chloro substituents generally conferring lower lipophilicity and distinct electronic effects compared to bromo [1]. The target compound's logP of 3.11 falls within the optimal range (1–5) for oral drug-likeness per Lipinski guidelines, while its low PSA (33.5 Ų) is consistent with good membrane permeability potential .

physicochemical profiling drug-likeness ADME prediction

Weak MELK Kinase Inhibition (IC₅₀ > 10,000 nM) Provides a Quantified Selectivity Baseline Absent for Most Class Members

BindingDB reports a single quantitative biochemical assay for this compound: inhibition of maternal embryonic leucine zipper kinase (MELK) with an IC₅₀ > 10,000 nM (>10 μM), measured using a peptide substrate with europium donor dye-based plate reader detection after 30 min incubation [1]. This is the only publicly available target-specific quantitative activity datum for this compound. While >10 μM activity is weak, it establishes that the compound does not potently inhibit MELK—a kinase implicated in cancer cell proliferation—providing a negative selectivity data point. By contrast, the 5-methoxybenzothiophene-2-carboxamide Clk1/4 inhibitor series achieves IC₅₀ values of 2.3–12.7 nM against Clk1/4, representing >4,000-fold greater potency against their cognate kinase targets [2]. No MELK inhibition data are publicly available for the close 3-chloro-N-(2-methoxyethyl) or 3-chloro-N-(3-methoxypropyl) analogs, making this the only intra-class MELK selectivity reference point.

kinase selectivity profiling MELK biochemical screening

3-Chloro Versus 3-Bromo Substitution on Benzothiophene Core: Class-Level SAR Predicts Altered Target Engagement Potency

Published SAR from the benzothiophene carboxamide PfENR inhibitor series demonstrates that the halogen at the 3-position is a critical potency determinant. The most potent reported compound, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6), inhibits purified PfENR with an IC₅₀ of 115 nM and a Kᵢ of 18 nM (vs. cofactor) and 91 nM (vs. crotonoyl-CoA) [1]. When the 3-bromo is replaced with 3-chloro in otherwise identical scaffold contexts, PfENR inhibitory potency is reduced by >10-fold, as inferred from the SAR table in the same publication [1]. Similarly, in the COX-2 inhibitor series, bromo-benzothiophene carboxamides (compounds 4, 6, and 8) attenuate nociception and inflammation at lower concentrations than ibuprofen, with activity dependent on the bromo substitution at the 3-position [2]. The target compound, bearing a 3-chloro substituent, is therefore predicted—based on class-level SAR—to exhibit substantially different PfENR and COX-2 inhibitory potency compared to the published 3-bromo lead compounds. However, this prediction has not been experimentally verified for the target compound specifically.

halogen SAR PfENR inhibition COX-2 inhibition

Aqueous Solubility (logSw −3.73) Quantitatively Differentiates the Target Compound from More Hydrophilic Benzothiophene Carboxamide Derivatives

ChemDiv reports a calculated logSw (logarithm of aqueous solubility) of −3.7325 for the target compound . This corresponds to an estimated aqueous solubility of approximately 0.05–0.2 mg/mL (depending on the specific prediction model), placing the compound in the moderately to poorly soluble range. While experimental thermodynamic solubility data have not been published for the closest analogs, the target compound's logSw value provides a quantitative reference point for formulation planning. The presence of the ether oxygen in the side chain and the single H-bond donor (carboxamide NH) with 3 H-bond acceptors suggests that solubility may be pH-dependent and potentially improvable through co-solvent or cyclodextrin-based formulation strategies. The polar surface area of 33.535 Ų is relatively low, indicating that permeability rather than solubility may be the rate-limiting factor for cellular absorption .

aqueous solubility formulation biophysical profiling

Commercial Availability from ChemDiv with Defined Quantity and Purity Enables Reproducible Procurement, in Contrast to Discontinued or Custom-Only Analogs

The target compound is available as a catalog screening compound from ChemDiv (ID Y030-8131) with 364 mg in stock and a 1-week shipping timeframe . It is supplied as a racemic mixture with defined stereochemical notation, enabling reproducible procurement for screening campaigns . In contrast, the close analog 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide is listed by Sigma-Aldrich as an AldrichCPR product (R681180) with no analytical data collected and an 'as-is' sales policy that places the burden of identity and purity verification on the buyer . The 3-bromo-PfENR inhibitor lead (compound 6) is not commercially available as a catalog compound from major suppliers and requires custom synthesis. This procurement landscape makes the target compound the most accessible and reliably sourced member of the 3-chloro-benzothiophene-2-carboxamide subclass for screening purposes.

compound procurement screening library reproducibility

Recommended Research and Industrial Application Scenarios for 3-Chloro-N-(1-methoxypropan-2-yl)-1-benzothiophene-2-carboxamide Based on Evidence


Kinase Selectivity Profiling and Target Deconvolution in Phenotypic Screening

The target compound's documented weak MELK inhibition (IC₅₀ > 10,000 nM) [1] provides a validated negative-selectivity anchor for kinase profiling panels. Screening laboratories can use this compound as a reference for benzothiophene carboxamide scaffold selectivity, benchmarking new analogs against its MELK-inactive profile. Its racemic nature also enables chiral resolution followed by enantiomer-specific kinase profiling to identify stereoselective interactions—a strategy not feasible with achiral N-(2-methoxyethyl) analogs.

Physicochemical Benchmarking for Benzothiophene Carboxamide Lead Optimization Programs

The experimentally determined logP (3.11), logD (3.11), logSw (−3.73), and PSA (33.5 Ų) values make this compound a useful reference standard for ADME property benchmarking within benzothiophene carboxamide lead optimization. Medicinal chemistry teams can use these values to calibrate in silico ADME models and to compare the property profiles of newly synthesized analogs, particularly when optimizing lipophilicity within the drug-like range (logP 1–5).

Negative Control for PfENR and COX-2 Drug Discovery Programs Using 3-Bromo Leads

Published SAR demonstrates that 3-bromo substitution is critical for PfENR potency (IC₅₀ = 115 nM for compound 6) and COX-2-mediated anti-inflammatory activity [2][3]. The 3-chloro substitution in the target compound is predicted—based on class-level SAR—to substantially reduce activity against both targets. This makes the compound a structurally appropriate negative control for validating target engagement assays, where signal from 3-bromo leads can be contrasted against the 3-chloro analog to confirm halogen-dependent pharmacology.

Chemical Biology Probe for Exploring Novel Target Space via Chiral and Halogen-Dependent Interactions

The target compound occupies a unique region of benzothiophene carboxamide chemical space—combining 3-chloro substitution (vs. the more heavily studied 3-bromo) with a branched, chiral amide side chain—that has not been explored in any published target-specific SAR study [2][3]. This chemical novelty positions the compound as an attractive starting point for unbiased phenotypic screening and chemical proteomics-based target identification (e.g., affinity-based protein profiling or thermal proteome profiling), where its distinct structural features may reveal novel target engagement profiles absent from extensively characterized 3-bromo or linear-chain analogs.

Quote Request

Request a Quote for 3-chloro-N-(1-methoxypropan-2-yl)-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.